molecular formula C11H10BrFO2 B8171463 (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate

Cat. No.: B8171463
M. Wt: 273.10 g/mol
InChI Key: DVAMSBJWOMQNJV-VOTSOKGWSA-N
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Description

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate is an organic compound with the molecular formula C11H10BrFO2. It is a derivative of acrylic acid, where the ethyl ester is substituted with a 2-bromo-6-fluorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate typically involves the esterification of 3-(2-bromo-6-fluorophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of 3-(2-azido-6-fluorophenyl)acrylate or 3-(2-thiocyanato-6-fluorophenyl)acrylate.

    Addition: Formation of β-amino or β-thio substituted acrylates.

    Oxidation: Formation of 3-(2-bromo-6-fluorophenyl)acrylic acid.

    Reduction: Formation of 3-(2-bromo-6-fluorophenyl)propanol.

Scientific Research Applications

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromo-6-chlorophenyl)acrylate
  • Ethyl 3-(2-bromo-6-methylphenyl)acrylate
  • Ethyl 3-(2-bromo-6-nitrophenyl)acrylate

Uniqueness

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl (E)-3-(2-bromo-6-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAMSBJWOMQNJV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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